molecular formula C33H59NO12P2 B1263801 N-Acetyl-D-glucosaminyldiphosphodolichol

N-Acetyl-D-glucosaminyldiphosphodolichol

Cat. No. B1263801
M. Wt: 723.8 g/mol
InChI Key: NSVKTXNITHYTDN-QQFUYBAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-D-glucosaminyldiphosphodolichol is a glucosaminylphosphodolichol. It has a role as a human metabolite and a mouse metabolite. It is a conjugate acid of a N-acetyl-D-glucosaminyldiphosphodolichol(2-).

Scientific Research Applications

Biological Activities and Potential in Disease Treatment

N-Acetyl-D-glucosaminyldiphosphodolichol, as a derivative of D-glucans, has garnered increasing interest due to its technological properties and biological activities. The chemical modifications of D-glucans, such as acetylation, significantly enhance their solubility, which in turn can modify their biological activities like antioxidation and anticoagulation. Studies indicate that chemically modified D-glucans exhibit potent biological activity as anticoagulants, antitumors, antioxidants, and antivirals, presenting a promising future in biotechnological fields for the prevention and treatment of various human disease conditions and their clinical complications (Kagimura et al., 2015).

properties

Product Name

N-Acetyl-D-glucosaminyldiphosphodolichol

Molecular Formula

C33H59NO12P2

Molecular Weight

723.8 g/mol

IUPAC Name

[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [hydroxy-[(6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenoxy]phosphoryl] hydrogen phosphate

InChI

InChI=1S/C33H59NO12P2/c1-23(2)12-8-13-24(3)14-9-15-25(4)16-10-17-26(5)18-11-19-27(6)20-21-43-47(39,40)46-48(41,42)45-33-30(34-28(7)36)32(38)31(37)29(22-35)44-33/h12,14,16,18,27,29-33,35,37-38H,8-11,13,15,17,19-22H2,1-7H3,(H,34,36)(H,39,40)(H,41,42)/b24-14+,25-16+,26-18-/t27?,29-,30-,31-,32-,33-/m1/s1

InChI Key

NSVKTXNITHYTDN-QQFUYBAXSA-N

Isomeric SMILES

CC(CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOP(=O)(O)OP(=O)(O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C

Canonical SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)OP(=O)(O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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